molecular formula C12H14O4S B14640697 2-[(1-Carboxybutyl)sulfanyl]benzoic acid CAS No. 54862-56-5

2-[(1-Carboxybutyl)sulfanyl]benzoic acid

Cat. No.: B14640697
CAS No.: 54862-56-5
M. Wt: 254.30 g/mol
InChI Key: JHCASAOHBACZSW-UHFFFAOYSA-N
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Description

2-[(1-Carboxybutyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H14O4S. It contains a benzoic acid moiety substituted with a sulfanyl group and a carboxybutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzoic acid derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Carboxybutyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2-[(1-Carboxyethyl)sulfanyl]benzoic acid
  • 2-[(1-Carboxypropyl)sulfanyl]benzoic acid
  • 2-[(1-Carboxymethyl)sulfanyl]benzoic acid

Comparison: Compared to its analogs, 2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The unique combination of the benzoic acid moiety with the sulfanyl and carboxybutyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

54862-56-5

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

2-(1-carboxybutylsulfanyl)benzoic acid

InChI

InChI=1S/C12H14O4S/c1-2-5-10(12(15)16)17-9-7-4-3-6-8(9)11(13)14/h3-4,6-7,10H,2,5H2,1H3,(H,13,14)(H,15,16)

InChI Key

JHCASAOHBACZSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)SC1=CC=CC=C1C(=O)O

Origin of Product

United States

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